molecular formula C23H28N4O5 B2958500 2-amino-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 758700-90-2

2-amino-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No. B2958500
CAS RN: 758700-90-2
M. Wt: 440.5
InChI Key: KZXNDVNATFVGLH-UHFFFAOYSA-N
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Description

2-amino-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C23H28N4O5 and its molecular weight is 440.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Pyrano[3,2-c]pyridine Derivatives : This compound is part of a group of chemicals that can be synthesized through complex chemical reactions. For instance, Sonja Strah and colleagues described a method for converting pyran-2-ones into 2H-pyrano[3,2-c]pyridine derivatives, a process that involves the exchange of the dimethylamino group with various amines (Strah, Svete, & Stanovnik, 1996).

  • Photovoltaic Applications : The photovoltaic properties of certain 4H-pyrano[3,2-c]quinoline derivatives have been studied, including their use in organic-inorganic photodiode fabrication. These derivatives show promising electrical properties and photovoltaic sensitivity (Zeyada, El-Nahass, & El-Shabaan, 2016).

Biological Activities and Applications

  • Cytotoxic Activity : Some derivatives of this compound, specifically 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione, have been evaluated for their cytotoxic activity against various cancer cell lines, showing potent inhibitory properties (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

  • Antihypertensive Potential : Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2, 3-b]pyridine-3-carboxylates, related to the main compound, are expected to possess antihypertensive activity (Kumar & Mashelker, 2006).

Structural and Optical Properties

  • Structural and Optical Analysis : The structural and optical properties of specific 4H-pyrano[3,2-c]quinoline derivatives have been investigated, revealing insights into their polycrystalline nature and optical characteristics (Zeyada, El-Nahass, & El-Shabaan, 2016).

Molecular Docking and Screening

  • Molecular Docking Studies : Novel pyridine and fused pyridine derivatives, related to the main compound, have been synthesized and subjected to in silico molecular docking screenings, showing moderate to good binding energies on target proteins (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Mechanism of Action

properties

IUPAC Name

2-amino-6-[2-(dimethylamino)ethyl]-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O5/c1-13-9-16-20(23(28)27(13)8-7-26(2)3)19(15(12-24)22(25)32-16)14-10-17(29-4)21(31-6)18(11-14)30-5/h9-11,19H,7-8,25H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXNDVNATFVGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)N1CCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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